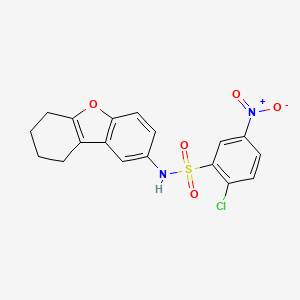

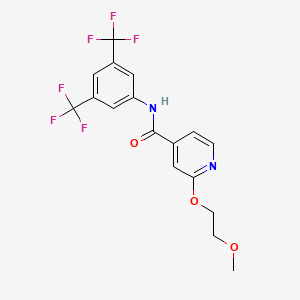

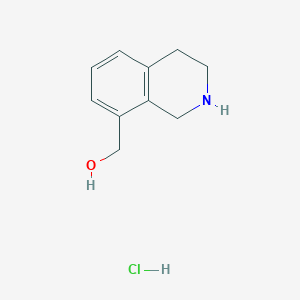

![molecular formula C17H16ClNO4S2 B2507968 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 2034594-14-2](/img/structure/B2507968.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide" is a complex organic molecule that likely contains a benzenesulfonamide moiety, which is a common feature in many medicinal compounds. Benzenesulfonamides are known to exhibit a variety of biological activities and are often used as scaffolds in drug design due to their ability to interact with enzymes and receptors .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives can involve multiple steps, including the formation of key intermediates and the introduction of various substituents to achieve the desired structural features. For instance, the synthesis of similar compounds has been reported using iodobenzene-catalyzed cyclization , as well as reactions with phosphorous oxychloride . These methods can potentially be adapted to synthesize the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography . These techniques can provide detailed information about the functional groups present, the geometry of the molecule, and the electronic environment of the atoms. For example, Schiff base derivatives of benzenesulfonamides have been studied to understand their tautomerism and crystal structure .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including chlorination , which can be used to introduce chlorine substituents into the molecule. The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the outcome of the reactions and the yields of the products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by the substituents attached to the benzene ring. For example, the introduction of methoxy groups can affect the hydrogen bonding potential and the overall polarity of the molecule . These properties are crucial for the biological activity of the compounds, as they determine how the molecule interacts with biological targets and how it is distributed within an organism.

科学的研究の応用

Antitumor Activities

Sulfonamide derivatives have been evaluated in cell-based antitumor screens, revealing compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) as potent cell cycle inhibitors with clinical trial progression. These compounds, through high-density oligonucleotide microarray analysis, have shown to induce gene expression changes, highlighting essential pharmacophore structures and drug-sensitive cellular pathways for antitumor activity (Owa et al., 2002).

Photodynamic Therapy

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields, making them promising photosensitizers for photodynamic therapy. Their properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, suggest significant potential for cancer treatment through Type II photodynamic mechanisms (Pişkin et al., 2020).

Anticancer Agents

A series of sulfonamide derivatives have been synthesized and tested for their cytotoxicity and tumor-specificity, as well as their potential as carbonic anhydrase inhibitors. Certain derivatives showed interesting cytotoxic activities, which are crucial for further anti-tumor activity studies. These compounds inhibited human cytosolic isoforms hCA I and II, indicating their potential as anticancer agents (Gul et al., 2016).

Catalytic Activities

Sulfonamide derivatives have also been explored for their catalytic activities. For example, novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and showed significant antimycobacterial activity, highlighting the importance of the benzo[1,3]dioxol moiety and the 4-morpholinyl-4-phenyl moiety for potent compounds in this study (Ghorab et al., 2017).

作用機序

Target of Action

The primary target of this compound is the Serotonin N-acetyltransferase (AANAT) . AANAT is the penultimate enzyme in melatonin biosynthesis and is responsible for the nocturnal rhythm of melatonin production in the pineal gland . Specific AANAT inhibitors could be useful for the treatment of different physiopathological disorders encountered in diseases such as seasonal affective disorders or obesity .

Mode of Action

The compound interacts with its target, AANAT, by inhibiting its activity . This inhibition could potentially disrupt the normal rhythm of melatonin production, leading to changes in sleep patterns and other physiological processes regulated by melatonin .

Biochemical Pathways

The compound affects the melatonin biosynthesis pathway by inhibiting the AANAT enzyme . This could lead to a decrease in melatonin levels, affecting various downstream effects such as sleep regulation, mood, and immune function .

Result of Action

The inhibition of AANAT by this compound could lead to a decrease in melatonin production . This could potentially result in changes in sleep patterns, mood, and immune function.

Safety and Hazards

While specific safety and hazard information for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide” is not available, it’s important to handle all chemical compounds with care. For example, 3-Bromothianaphthene, a related compound, is classified as a non-combustible solid, but it’s recommended to use personal protective equipment like dust masks, eyeshields, and gloves when handling it .

将来の方向性

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chloro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S2/c1-23-15-7-6-11(18)8-17(15)25(21,22)19-9-14(20)13-10-24-16-5-3-2-4-12(13)16/h2-8,10,14,19-20H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXZSXQVGGWMIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

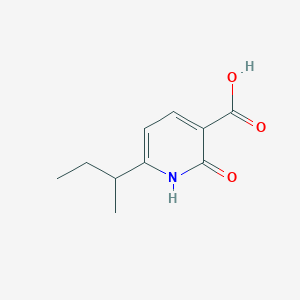

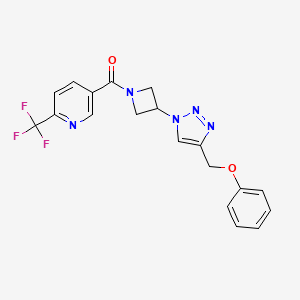

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2507885.png)

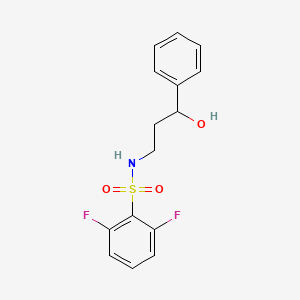

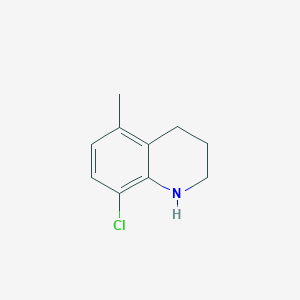

![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)

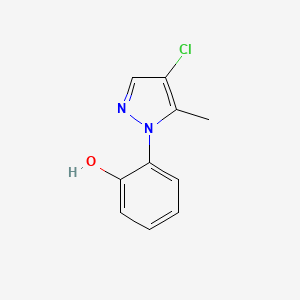

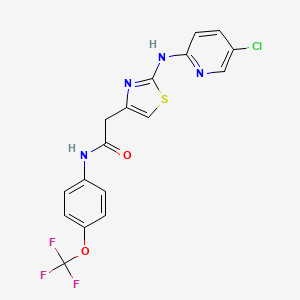

![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)

![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)